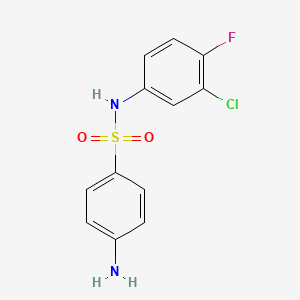

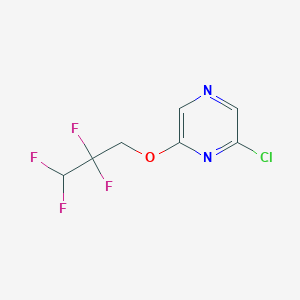

4-(2,4-Dichlorophenoxy)-3-fluoroaniline

Descripción general

Descripción

2,4-Dichlorophenoxyacetic acid is an organic compound with the chemical formula Cl2C6H3OCH2CO2H. It is a systemic herbicide that kills most broadleaf weeds but leaves most grasses such as cereals, lawn turf, and grassland relatively unaffected .

Synthesis Analysis

The synthesis of related compounds involves various processes. For instance, 2,4-Dichlorophenoxyacetic acid sodium salt monohydrate is produced by a modified co-precipitation method without heating, aging, organic solvents, and inert gas .Molecular Structure Analysis

The molecular structure of these compounds is based on structures generated from information available in databases. For example, 2,4-Dichlorophenoxyacetic acid has the molecular formula Cl2C6H3OCH2CO2H .Chemical Reactions Analysis

The use of 2,4-dichlorophenoxyacetic acid (2,4-D) has increased in recent decades, causing severe water contamination. Several treatments have been developed to degrade 2,4-D .Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds vary. For instance, 2,4-Dichlorophenoxyacetic acid is a white to tan solid that decomposes rapidly in water .Aplicaciones Científicas De Investigación

1. Analytical Chemistry and Pharmaceuticals

The compound 2-chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde, used in pre-column derivatization for HPLC separation of chlorophenols, is closely related to 4-(2,4-dichlorophenoxy)-3-fluoroaniline. This methodology is significant for analyzing pharmaceutical formulations, as it demonstrates the compound's utility in separating and detecting fluorescent ethers derived from chlorophenols, which are structurally related to 4-(2,4-dichlorophenoxy)-3-fluoroaniline (Gatti, Roveri, Bonazzi, & Cavrini, 1997).

2. Molecular Synthesis and Derivative Development

In organic chemistry, the synthesis and manipulation of polyfunctionalized compounds related to 4-(2,4-dichlorophenoxy)-3-fluoroaniline, like 3-chloro-6-fluoroquinoxalin-2(1H)-one 4-oxide, have been explored. These studies lead to the development of new derivatives with unique substitution patterns, highlighting the compound's versatility in molecular synthesis and potential pharmaceutical applications (Maichrowski, Gjikaj, Hübner, Bergmann, Müller, & Kaufmann, 2013).

3. Environmental Analysis and Remediation

Research on compounds like 2,4-dichlorophenoxyacetic acid (2,4-D), structurally related to 4-(2,4-dichlorophenoxy)-3-fluoroaniline, focuses on their environmental impact and remediation strategies. This includes studying their degradation processes, such as sonochemical degradation, which is relevant for environmental management and pollution control (Goskonda, Catallo, & Junk, 2002).

4. Fluorescence Probes and Biochemical Applications

Fluorescence probes based on compounds like 4-fluoroaniline, which is structurally akin to 4-(2,4-dichlorophenoxy)-3-fluoroaniline, have been developed for detecting reactive oxygen species. This application is significant in biochemistry and medicine, indicating the potential of related compounds in biochemical research (Setsukinai, Urano, Kakinuma, Majima, & Nagano, 2003).

Safety and Hazards

Direcciones Futuras

The use of 2,4-dichlorophenoxyacetic acid (2,4-D) has increased in recent decades, causing severe water contamination. Several treatments have been developed to degrade 2,4-D, providing a novel insight into the facile fabrication of controlled release formulations of pesticides that can reduce the volatilization and leaching risks simultaneously .

Mecanismo De Acción

Target of Action

The primary target of 4-(2,4-Dichlorophenoxy)-3-fluoroaniline is similar to that of 2,4-dichlorophenoxyacetic acid (2,4-D), which is a synthetic auxin for plant growth . It is extensively used as a weed killer on cereal crops and pastures . The compound acts on the plant’s growth hormones, disrupting normal growth patterns .

Mode of Action

The mode of action of 4-(2,4-Dichlorophenoxy)-3-fluoroaniline involves altering the plasticity of the cell walls, influencing the amount of protein production, and increasing ethylene production . This results in uncoordinated cell growth and damage to conducting vessels and roots, leaves, and stems .

Biochemical Pathways

The biochemical pathways affected by 4-(2,4-Dichlorophenoxy)-3-fluoroaniline involve a multi-step metabolic pathway that starts with the dechlorination of 2,4-dichlorophenol in oxidative conditions to yield 2-chloro-1,4-benzoquinone by the action of manganese peroxidase or lignin peroxidase enzymes . These reactions produce a carbon-centered radical, which then reacts with molecular oxygen to form a peroxyl radical, and the formed reaction intermediates undergo further oxidation reactions with the generated oxidizing agents .

Pharmacokinetics

Based on the related compound 2,4-d, it is highly water-soluble . After oral administration of 2,4-D to rats, the mean maximum serum concentration values were observed to be 601.9 and 218.4 mg/L for doses of 300 mg/kg and 60 mg/kg body weight, respectively . The area under the curve values were 23,722 and 4,127 mg×h/L, and the clearance rates were 1.10 and 0.02 L/(h×kg), respectively .

Result of Action

The result of the action of 4-(2,4-Dichlorophenoxy)-3-fluoroaniline is the disruption of normal plant growth, leading to the death of the plant . This is achieved by altering the plasticity of the cell walls, influencing the amount of protein production, and increasing ethylene production .

Action Environment

The action of 4-(2,4-Dichlorophenoxy)-3-fluoroaniline can be influenced by environmental factors. The compound is highly water-soluble, and even after a long period of disuse, considerable amounts of both 2,4-D and its main product of degradation, 2,4-dichlorophenol, might be found in nature . The compound’s action, efficacy, and stability can be affected by factors such as soil composition, temperature, and rainfall .

Propiedades

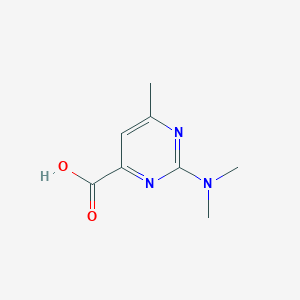

IUPAC Name |

4-(2,4-dichlorophenoxy)-3-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2FNO/c13-7-1-3-11(9(14)5-7)17-12-4-2-8(16)6-10(12)15/h1-6H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATSXMWISGAYPBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)F)OC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B1518965.png)

![3-[(Tert-butylcarbamoyl)amino]-4-chlorobenzoic acid](/img/structure/B1518983.png)